![molecular formula C7H10O2 B12978100 6-Oxaspiro[3.4]octan-8-one CAS No. 2306265-26-7](/img/structure/B12978100.png)
6-Oxaspiro[3.4]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[34]octan-8-one is a chemical compound with the molecular formula C7H10O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-8-one involves the use of 2,3-dihydrofuran and 1,3-dichloroacetone. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, typically around -78°C. The reaction mixture is treated with t-butyllithium, followed by the addition of lithium naphthalenide. The product is then purified through chromatography to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Oxaspiro[3.4]octan-8-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spiro structure of the compound allows it to fit into unique binding sites, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[3.4]octan-2-one
- 2-Oxa-6-azaspiro[3.4]octan-5-one
Uniqueness
6-Oxaspiro[3.4]octan-8-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications .
Properties
CAS No. |
2306265-26-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H10O2/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2 |
InChI Key |
JESNOQFUFJJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


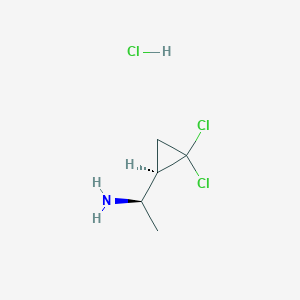
![3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12978024.png)
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
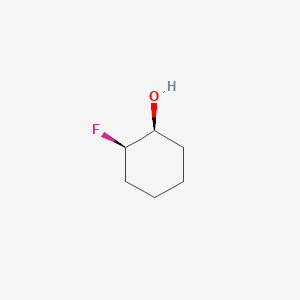
![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
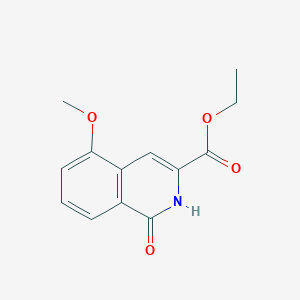
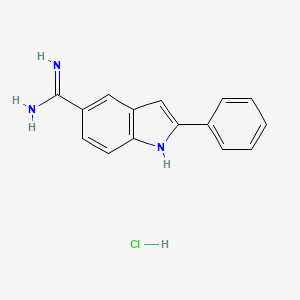
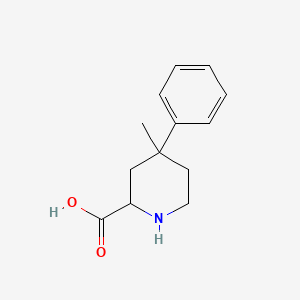
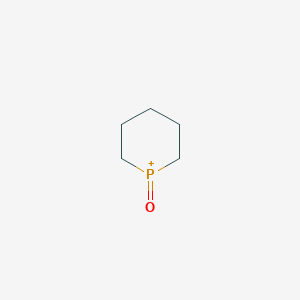

![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)
![N-Methylspiro[2.3]hexane-1-carboxamide](/img/structure/B12978093.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
